molecular formula C10H14N2 B13654454 (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine

(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine

Cat. No.: B13654454
M. Wt: 162.23 g/mol
InChI Key: FUYAFWSFVNGBRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The structure of this compound consists of a quinoline ring that is partially saturated, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This process yields the tetrahydroquinoline intermediate, which can then be further functionalized to introduce the methanamine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,2,3,4-Tetrahydroquinolin-8-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pathogen replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: (1,2,3,4-Tetrahydroquinolin-8-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-8-ylmethanamine

InChI

InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-7,11H2

InChI Key

FUYAFWSFVNGBRP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)CN)NC1

Origin of Product

United States

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